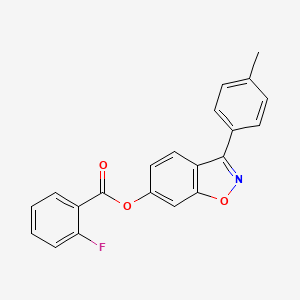![molecular formula C20H27N3O B11139628 N~4~-cyclohexyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[3,2-e]pyridine-4-carboxamide](/img/structure/B11139628.png)
N~4~-cyclohexyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[3,2-e]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-cyclohexyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[3,2-e]pyridine-4-carboxamide is a complex organic compound with a fused bicyclic structure. Let’s break down its name:
N~4~-cyclohexyl: The cyclohexyl group forms a six-membered carbon ring.
1-isopropyl: The isopropyl group (CH(CH₃)₂) is attached at position 1.
1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[3,2-e]pyridine: This part of the name describes the core structure, which includes a pyrrolopyridine ring system fused with a cyclopentane ring.
4-carboxamide: The carboxamide functional group (CONH₂) is attached at position 4.
Preparation Methods
The synthetic routes for this compound can vary, but one common approach involves cyclization reactions
Cyclization of an intermediate: Starting from appropriate precursors, a cyclization reaction forms the fused ring system. Conditions may involve heat, acid catalysis, or other suitable reagents.
Isopropyl group introduction: The isopropyl group is introduced via an appropriate synthetic step.
Cyclohexyl group addition: The cyclohexyl group is added using a suitable reagent.
Industrial production methods may involve optimization of these steps for scalability and efficiency.
Chemical Reactions Analysis
Oxidation and Reduction: N4-cyclohexyl-1-isopropyl-1,5,6,7-tetrahydrocyclopenta[b]pyrrolo[3,2-e]pyridine-4-carboxamide may undergo oxidation or reduction reactions, affecting its biological activity.
Substitution Reactions: Substituents on the cyclohexyl or isopropyl groups can be modified through substitution reactions.
Common Reagents: Specific reagents depend on the desired modifications. For example, oxidants like KMnO₄ or reducing agents like LiAlH₄ may be used.
Major Products: These reactions can yield derivatives with altered pharmacological properties.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate, especially in areas like cancer therapy or neurological disorders.
Chemical Biology: Study its interactions with biological macromolecules.
Industry: Explore applications in materials science or catalysis.
Mechanism of Action
Molecular Targets: Identify receptors, enzymes, or other biomolecules affected by this compound.
Pathways: Understand the signaling pathways influenced by its binding.
Comparison with Similar Compounds
Uniqueness: Highlight features that set it apart from related compounds.
Similar Compounds: Explore analogs or structurally related molecules.
Properties
Molecular Formula |
C20H27N3O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-propan-2-yl-2,4-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C20H27N3O/c1-13(2)23-12-11-16-18(15-9-6-10-17(15)22-19(16)23)20(24)21-14-7-4-3-5-8-14/h11-14H,3-10H2,1-2H3,(H,21,24) |
InChI Key |
ODTANSMBWHQIOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C3=C(CCC3)N=C21)C(=O)NC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B11139561.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B11139562.png)
![6-({[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)hexanoic acid](/img/structure/B11139568.png)
![1-(4-Methoxyphenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11139574.png)
![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B11139584.png)
![ethyl 5-(3-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11139590.png)
![Methyl 3-methyl-2-[2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-2-phenylacetamido]pentanoate](/img/structure/B11139593.png)

![2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B11139609.png)
![3-(5-bromo-1H-indol-1-yl)-N-[1-(furan-2-yl)propan-2-yl]propanamide](/img/structure/B11139614.png)
![7-benzyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11139617.png)
![3-(5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]propanamide](/img/structure/B11139618.png)
![3-{3-[4-(2-methoxyphenyl)piperazino]-3-oxopropyl}-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B11139631.png)
